4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]-
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Overview
Description
4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzopyran core with a 4-chlorophenylmethyl substituent, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 4H-1-benzopyran-4-one with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell proliferation, leading to antiproliferative effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the chlorophenylmethyl substituent.
4H-1-Benzopyran-4-one, 7-chloro-: A similar compound with a chlorine atom at the 7-position.
4H-1-Benzopyran-4-one, 5-fluoro-: A fluorinated derivative.
Uniqueness
4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]- is unique due to the presence of the 4-chlorophenylmethyl group, which can significantly influence its chemical reactivity and biological activity. This substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
127956-55-2 |
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Molecular Formula |
C16H11ClO2 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]chromen-4-one |
InChI |
InChI=1S/C16H11ClO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-8,10H,9H2 |
InChI Key |
FMUHBSUGWDSJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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